

confirming on-target activity of STING agonist-14 using STING knockout cells

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Compound of Interest

Compound Name: STING agonist-14

Cat. No.: B8135554

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On-Target Activity of STING Agonist-14 Confirmed Using STING Knockout Cells

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the activity of **STING Agonist-14** in wild-type versus STING knockout (KO) cells, offering definitive evidence of its on-target mechanism of action. For researchers in immunology and oncology, validating that a novel compound specifically targets the desired pathway is a critical step in drug development. This document outlines the experimental data, protocols, and signaling pathways to support the specific activation of the STING (Stimulator of Interferon Genes) pathway by **STING Agonist-14**.

Data Summary: STING Agonist-14 Activity

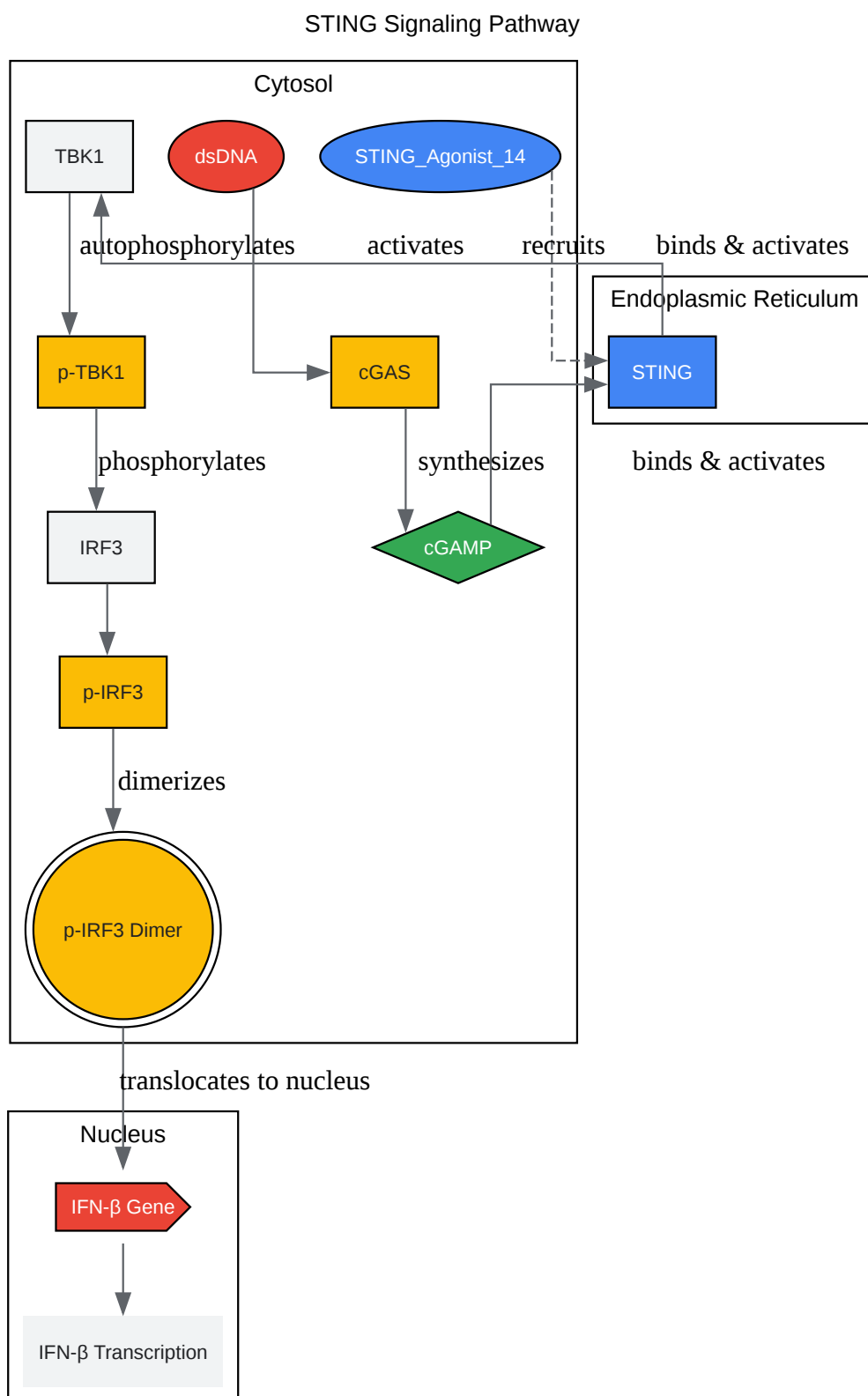
The on-target activity of **STING Agonist-14** was assessed by measuring the induction of Interferon-beta (IFN- β), a key cytokine produced downstream of STING activation. The following table summarizes the IFN- β secretion in wild-type (WT) and STING knockout (STING KO) human monocytic THP-1 cells following treatment with **STING Agonist-14**.

Cell Line	Treatment	Concentration (μ M)	IFN- β Secretion (pg/mL)
THP-1 WT	Vehicle (DMSO)	N/A	< 10
STING Agonist-14	1	550	
STING Agonist-14	5	1800	
STING Agonist-14	10	3200	
Positive Control (2'3'-cGAMP)	10	3500	
THP-1 STING KO	Vehicle (DMSO)	N/A	< 10
STING Agonist-14	1	< 10	
STING Agonist-14	5	< 10	
STING Agonist-14	10	< 10	
Positive Control (2'3'-cGAMP)	10	< 10	

The data clearly demonstrates a dose-dependent increase in IFN- β secretion in wild-type cells treated with **STING Agonist-14**, comparable to the positive control, 2'3'-cGAMP. In stark contrast, **STING Agonist-14** did not induce any significant IFN- β secretion in STING knockout cells, confirming that its activity is strictly dependent on the presence of the STING protein.

Signaling Pathway and Experimental Workflow

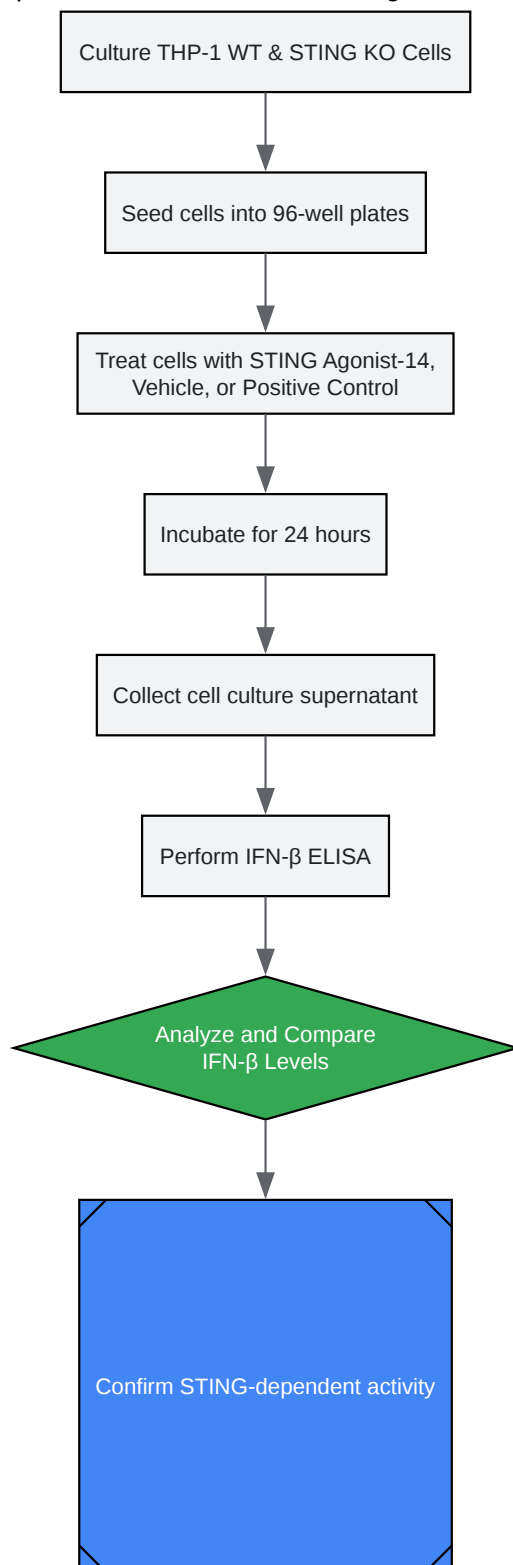
To visually represent the underlying biological process and the experimental design, the following diagrams were generated.



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Caption: STING Signaling Pathway Activation.

Experimental Workflow for On-Target Validation

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Caption: On-Target Validation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

- **Cell Lines:** Human monocytic THP-1 wild-type (WT) and THP-1 STING knockout (KO) cells were used.
- **Culture Medium:** Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
- **Culture Conditions:** Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

IFN- β Secretion Assay

- **Cell Seeding:** THP-1 WT and STING KO cells were seeded in a 96-well plate at a density of 5×10^4 cells per well and allowed to adhere overnight.
- **Compound Preparation:** **STING Agonist-14** was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to the final desired concentrations (1, 5, and 10 μ M). The final DMSO concentration in all wells was kept below 0.1%. The positive control, 2'3'-cGAMP, was also prepared in culture medium.
- **Treatment:** The culture medium was replaced with fresh medium containing the vehicle (DMSO), **STING Agonist-14**, or the positive control.
- **Incubation:** The plates were incubated for 24 hours at 37°C and 5% CO₂.
- **Supernatant Collection:** After incubation, the plates were centrifuged, and the cell-free supernatants were collected for analysis.
- **ELISA:** The concentration of IFN- β in the supernatants was quantified using a human IFN- β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- **Data Analysis:** The absorbance was read on a microplate reader, and the IFN- β concentrations were calculated based on a standard curve. The results from WT and STING KO cells were then compared. A significant reduction or complete absence of IFN- β

production in the STING KO cells compared to the WT cells indicates that the agonist's activity is STING-dependent.[1][2][3]

Alternative/Confirmatory Assay: Western Blot for Pathway Activation

To further confirm pathway activation, Western blotting can be performed to detect the phosphorylation of key signaling proteins.

- **Cell Lysis:** Following treatment as described above, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total levels of these proteins as loading controls.
- **Detection:** After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
- **Analysis:** An increase in the phosphorylation of STING, TBK1, and IRF3 in WT cells treated with **STING Agonist-14**, and the absence of this phosphorylation in STING KO cells, would provide further evidence of on-target activity.[2]

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